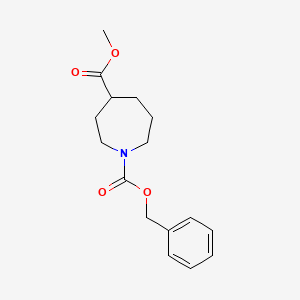

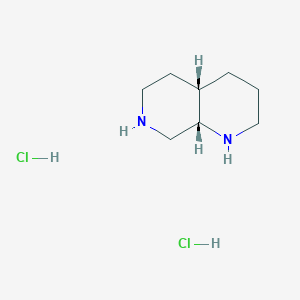

![molecular formula C12H21NO3 B1403569 2-Boc-2-azabiciclo[3.1.1]heptano-1-metanol CAS No. 1392803-56-3](/img/structure/B1403569.png)

2-Boc-2-azabiciclo[3.1.1]heptano-1-metanol

Descripción general

Descripción

“2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol” is a chemical compound . It is often used in scientific research due to its unique structure and properties.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves the reduction of spirocyclic oxetanyl nitriles to produce 3-azabicyclo[3.1.1]heptanes .Molecular Structure Analysis

The molecular structure of “2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol” is characterized by a bicyclic structure with a nitrogen atom . This structure is similar to that of oxygenated 2-azabicyclo[2.2.1]heptanes .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y síntesis farmacéutica

La estructura única de 2-Boc-2-azabiciclo[3.1.1]heptano-1-metanol lo convierte en un andamiaje valioso en el descubrimiento de fármacos. Su núcleo heterocíclico que contiene nitrógeno es de particular interés en la química farmacéutica debido a sus propiedades bioactivas. Este compuesto puede servir como un intermedio de síntesis clave en la síntesis total de varias moléculas diana, incluidas aquellas con posibles aplicaciones terapéuticas .

Valorización de la biomasa

Los investigadores están explorando el uso de this compound en la valorización de compuestos derivados de la biomasa. A través de transformaciones fotoquímicas, este compuesto puede contribuir al desarrollo de procesos químicos sostenibles que convierten la biomasa en productos químicos valiosos .

Desarrollo de metodologías sintéticas

El desarrollo de nuevas metodologías sintéticas a menudo requiere moléculas complejas que pueden actuar como intermediarios o catalizadores. This compound se está estudiando por su papel en tales metodologías, particularmente en reacciones que involucran paladio-catálisis y aziridinas .

Construcción de estructuras aza-bicíclicas puenteadas

Este compuesto es fundamental en la construcción de 2-azabiciclo[2.2.1]heptanos oxigenados, que son valiosos en la síntesis de estructuras aza-bicíclicas puenteadas. Estas estructuras son significativas en el desarrollo de nuevos materiales y moléculas orgánicas complejas .

Fotoquímica y fotocatálisis

En el campo de la fotoquímica, this compound se utiliza para estudiar reacciones fotoquímicas y fotocatálisis. Su estructura compleja permite la exploración de procesos químicos inducidos por la luz, que son cruciales para comprender y desarrollar nuevos compuestos fotorreactivos .

Aplicaciones de la química de flujo

La química de flujo es un área donde este compuesto podría tener aplicaciones significativas. Su estabilidad y reactividad lo hacen adecuado para el procesamiento continuo, que es un aspecto clave de la química de flujo. Esto podría conducir a procesos de producción química más eficientes y escalables .

Análisis Bioquímico

Biochemical Properties

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with catalytic enzymes such as AlCl3 and FeCl3, which facilitate its conversion in organic synthesis . These interactions are crucial for the compound’s role in biochemical reactions, as they enable the formation of desired products through catalytic processes.

Cellular Effects

The effects of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to impact the stability and degradation of cellular components, leading to changes in cellular function over time

Molecular Mechanism

At the molecular level, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s unique structure allows it to mimic certain biologically active compounds, enhancing its potential as a therapeutic agent . Understanding these molecular mechanisms is crucial for developing new drugs and therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes. These temporal effects are important for designing experiments and interpreting results in research settings.

Dosage Effects in Animal Models

The effects of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies . These studies help establish the appropriate dosage ranges for potential therapeutic applications.

Metabolic Pathways

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential effects on overall metabolic processes. Studying these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding the compound’s bioavailability and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and its potential effects on cellular processes.

Propiedades

IUPAC Name |

tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h9,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCHKVPEOKIZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC1(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122959 | |

| Record name | 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1392803-56-3 | |

| Record name | 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

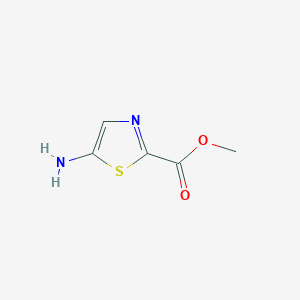

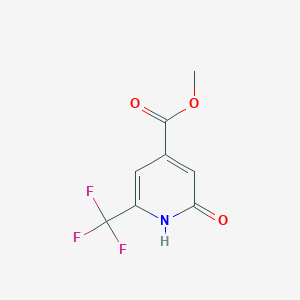

![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

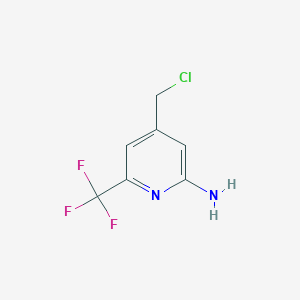

![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)

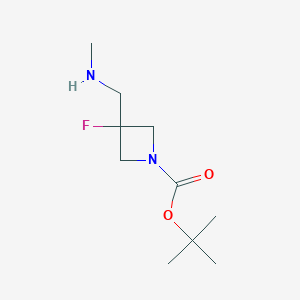

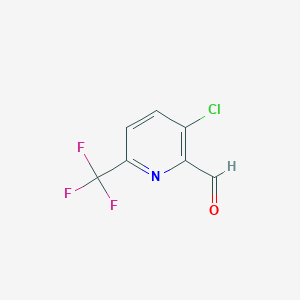

![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)

![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)

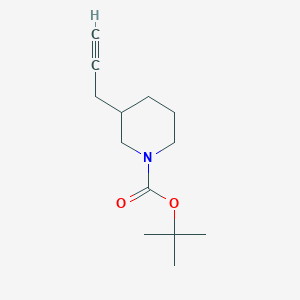

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)